molecular formula C2H6Na2O7P2 B12408959 Etidronic acid (disodium)

Etidronic acid (disodium)

Cat. No.: B12408959
M. Wt: 249.99 g/mol
InChI Key: GWBBVOVXJZATQQ-UHFFFAOYSA-L
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Description

Historical Perspectives in Chemical Research and Development

The journey of etidronic acid began in the mid-20th century, with its patent filed in 1966. pciplindia.comwikipedia.orgatamanchemicals.com The initial research and development were not primarily focused on medicine. Procter & Gamble explored its properties as a sequestrant, considering its use as an additive in detergents to bind calcium in hard water and in toothpaste to prevent tartar buildup. nih.gov

The synthesis of etidronic acid can be achieved through several methods. A prevalent industrial method involves the reaction of phosphorus trichloride (B1173362) with glacial acetic acid, which is subsequently hydrolyzed to yield the final product. cir-safety.orgthfine.com Another common synthesis route uses phosphorous acid and acetic anhydride (B1165640) or acetyl chloride. wikipedia.orgthfine.com The first clinical use of the compound was reported in 1968 for treating fibrodysplasia ossificans progressiva, a rare genetic disorder. nih.gov Following further research, it received approval for medical use in 1977, primarily for Paget's disease of bone. nih.govwikipedia.org

Diphosphonate Class: Structural Significance and Research Implications

Etidronic acid belongs to the diphosphonate (or bisphosphonate) class of molecules. The defining structural feature of this class is the P-C-P (phosphorus-carbon-phosphorus) backbone. This structure is chemically stable and analogous to the P-O-P bond in endogenous pyrophosphate, a natural regulator of calcification. nih.gov

The two phosphonate (B1237965) groups [(PO(OH)₂)] confer a strong affinity for divalent metal ions, most notably calcium (Ca²⁺). wikipedia.orgontosight.ai This property is central to its research implications, as it allows the molecule to chelate calcium ions and to bind strongly to hydroxyapatite (B223615), the primary mineral component of bone. nbinno.comnih.gov This targeting mechanism underpins its effects on bone structure and metabolism.

Etidronic acid is classified as a non-nitrogenous bisphosphonate. wikipedia.org This class of bisphosphonates is metabolized within cells into non-functional ATP analogs, which interfere with cellular energy metabolism and induce apoptosis in osteoclasts (bone-resorbing cells). wikipedia.org This mechanism contrasts with the more potent, later-generation nitrogen-containing bisphosphonates (e.g., alendronate, zoledronate), which inhibit a key enzyme (farnesyl pyrophosphate synthase) in the mevalonate (B85504) pathway. nih.govwikipedia.org The structural simplicity of etidronic acid compared to its nitrogenous successors makes it a foundational molecule for structure-activity relationship studies within the bisphosphonate class. nih.gov

Table 1: Chemical Properties of Etidronic Acid

PropertyValueSource
IUPAC Name (1-Hydroxyethan-1,1-diyl)bis(phosphonic acid) nih.gov
CAS Number 2809-21-4 nih.gov
Molecular Formula C₂H₈O₇P₂ nbinno.comwikipedia.org
Molar Mass 206.03 g·mol⁻¹ nbinno.comwikipedia.org
Appearance White crystalline powder nbinno.comthfine.com
Solubility Soluble in water and ethanol nbinno.com

Evolution of Research Trajectories for Etidronic Acid (Disodium)

The focus of research on etidronic acid has evolved significantly since its inception, reflecting broader trends in medicine and chemical applications.

Early Research (1970s-1990s): Initial research was heavily concentrated on its influence on bone physiology. Studies demonstrated its ability to inhibit bone resorption by affecting osteoclast activity. nih.gov This led to its investigation and use in treating Paget's disease of bone and osteoporosis. nih.govnih.gov A critical finding from this era was that the therapeutic dose for reducing bone resorption is close to the dose that also impairs bone mineralization. nih.govnih.gov This dual effect, which can lead to osteomalacia (softening of the bones) with prolonged high-dose use, necessitated intermittent or cyclical administration regimens in clinical practice and guided further research into second and third-generation bisphosphonates with a wider therapeutic window. wikipedia.orgnih.gov

Shift in Focus (1990s-2000s): With the development of more potent nitrogen-containing bisphosphonates that showed a greater separation between anti-resorptive and anti-mineralization effects, the research focus on etidronic acid for primary osteoporosis treatment waned. nih.gov Newer agents like alendronate and risedronate became the subject of more intensive investigation. nih.gov However, etidronic acid remained a compound of interest for specific applications, such as the prevention of heterotopic ossification (abnormal bone formation in soft tissue). nih.govnih.gov

Contemporary Research Trajectories (2010s-Present): In recent years, research has diversified, exploring the utility of etidronic acid's fundamental chemical properties in new contexts.

Environmental and Materials Science: Its strong chelating ability is being leveraged in environmental engineering. Recent studies have investigated its use in functionalized materials, such as layered double hydroxides, for the efficient removal of heavy metal ions like zinc and iron from water. acs.org

Industrial Applications: Research continues into its role as a scale and corrosion inhibitor in industrial water systems, oil fields, and low-pressure boilers. atamanchemicals.comwikipedia.org Its effectiveness as a peroxide stabilizer and chelating agent in the textile and dyeing industries is also an area of ongoing study. atamanchemicals.comwikipedia.org

Radiochemistry and Decorporation: Etidronic acid has been studied as a potential decorporation agent for radionuclides like uranium, owing to its high affinity for such elements. mdpi.com Its structure serves as a backbone for the development of novel radiolabeled agents for diagnostic imaging and therapy in bone-related conditions. mdpi.comresearchgate.net

Table 2: Summary of Key Research Findings for Etidronic Acid

Research AreaKey FindingImplicationSource(s)
Bone Metabolism Inhibits bone resorption but can also impair mineralization at similar doses.Led to intermittent dosing strategies and the development of newer bisphosphonates. nih.govnih.gov
Structure-Function The P-C-P backbone provides high affinity for calcium hydroxyapatite.Explains bone-targeting and serves as a model for bisphosphonate chemistry. nih.govwikipedia.org
Environmental Chemistry Can be intercalated into layered double hydroxides to create effective adsorbents for heavy metals.Opens new avenues for its use in environmental remediation. acs.org
Industrial Chemistry Acts as an effective scale and corrosion inhibitor, particularly in combination with other agents.Continued use and optimization in water treatment and industrial cleaning. atamanchemicals.comwikipedia.org
Radiochemistry Shows high affinity for uranium and can be used as a ligand for other metal ions.Potential use as a decorporation agent and in the design of radiopharmaceuticals. mdpi.com

Established Synthetic Pathways for Etidronic Acid (Disodium)

The synthesis of etidronic acid, chemically known as (1-hydroxyethylidene)bisphosphonic acid, has been established through several key industrial and laboratory methods. The most prevalent industrial production method involves the reaction of glacial acetic acid with phosphorus trichloride. patsnap.comoxinshimi.com This method is noted for its use of readily available and inexpensive raw materials, mild reaction conditions, and high product purity. oxinshimi.comthfine.com

Alternative synthetic routes have also been developed. These include:

The reaction of an acetic acid and acetic anhydride mixture with phosphoric acid. oxinshimi.com

The use of phosphorous acid and acetic anhydride as starting materials. thfine.com

The reaction of phosphorous acid with acetyl chloride. thfine.com

An optimization of the synthesis involves using acetic acid and phosphorus trichloride in methanesulfonic acid as a solvent. ingentaconnect.com Research has shown that using 3.2 equivalents of phosphorus trichloride is sufficient, eliminating the need for phosphorous acid. ingentaconnect.comresearchgate.net The final step in these syntheses typically involves hydrolysis of the reaction intermediate, followed by pH adjustment with a base like sodium hydroxide (B78521) to yield the disodium (B8443419) salt. ingentaconnect.comchemicalbook.com

Established Synthetic Pathways for Etidronic Acid
Reactant 1Reactant 2Solvent/ConditionsReference
Acetic AcidPhosphorus TrichlorideStep-wise heating, followed by hydrolysis patsnap.comthfine.com
Acetic Acid / Acetic AnhydridePhosphorous AcidContinuous metering oxinshimi.comchemicalbook.com
Phosphorous AcidAcetyl Chloride- thfine.com
Acetic AcidPhosphorus TrichlorideMethanesulfonic Acid ingentaconnect.com

The reaction between acetic acid and phosphorus trichloride proceeds through the formation of key intermediates. Initially, acetic acid reacts with phosphorus trichloride to form acetyl chloride. ingentaconnect.com In some process variations, hydrochloric acid is introduced into the raw materials to reduce the water dissolution heat during the subsequent hydrolysis of phosphorus trichloride, which inhibits its hydrolysis intensity and allows the reaction to proceed more stably. patsnap.com

The formed acetyl chloride then reacts further. In the presence of a solvent like methanesulfonic acid, a mixed anhydride may be formed. ingentaconnect.com The subsequent steps involve the reaction with phosphorous species, generated in situ or added, followed by a hydrolysis step to form the final 1-hydroxy-1,1-bisphosphonic acid structure. ingentaconnect.comchemicalbook.com The reaction temperature is carefully controlled, often starting at lower temperatures (40-60°C) and then raised (up to 130°C) to drive the reaction to completion before hydrolysis. patsnap.comchemicalbook.com

Synthesis of Novel Etidronic Acid Derivatives

To modify the physicochemical properties of etidronic acid, particularly its hydrophilicity, various derivatives have been synthesized. These efforts have primarily focused on esterification at the hydroxyl group or the phosphonic acid moieties.

Novel lipophilic derivatives of etidronic acid have been synthesized by attaching fatty acid chains. thieme-connect.com The synthesis involves the reaction of etidronate tetramethyl or tetraethyl ester with a corresponding fatty acid chloride (acyl chloride) in anhydrous acetonitrile. thieme-connect.comresearchgate.net The reaction mixture is typically stirred at a moderately elevated temperature (50–55 °C) for 2 to 3 days. thieme-connect.com Following the reaction, the target compounds are isolated and purified, often via column chromatography. thieme-connect.comresearchgate.net This method has been used to prepare a series of (1-acyloxyethylidene)-1,1-bisphosphonic acids. thieme-connect.comthieme-connect.com

Synthesized Fatty Acid Derivatives of Etidronic Acid
Acyl GroupCorresponding Fatty Acid ChlorideReference
DecanoylDecanoyl chloride thieme-connect.com
LauroylLauroyl chloride thieme-connect.com
PalmitoylPalmitoyl chloride thieme-connect.com
StearoylStearoyl chloride thieme-connect.com
OleoylOleoyl chloride thieme-connect.comresearchgate.net

Mixed trialkyl alkylcarbonate esters of etidronate have also been prepared. beilstein-journals.orgnih.gov A developed method utilizes P,P'-dimethyl etidronate disodium salt as the starting material, which is suspended in an excess of an appropriate alkyl chloroformate with sodium bicarbonate. beilstein-journals.orgresearchgate.net The reaction mixture is heated under reflux overnight. beilstein-journals.org This synthesis is notable for proceeding via unexpected demethylation and decarboxylation reactions. beilstein-journals.orgnih.gov For instance, the reaction of P,P'-dimethyl etidronate with ethyl chloroformate resulted in a product where two methyl groups and two sodium salts from the starting material were replaced by three ethyl groups and one ethoxycarbonyl group, with the tertiary hydroxy group also being derivatized. beilstein-journals.org

Synthesized Alkyl Carbonate Ester Derivatives of Etidronic Acid
Alkyl Chloroformate UsedReference
Ethyl chloroformate beilstein-journals.org
n-Propyl chloroformate beilstein-journals.org
Isobutyl chloroformate beilstein-journals.orgresearchgate.net
n-Butyl chloroformate beilstein-journals.org

The structures of the newly synthesized fatty acid and alkyl carbonate derivatives were confirmed using various spectroscopic techniques. thieme-connect.combeilstein-journals.org Standard analytical methods included Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netbeilstein-journals.org For the fatty acid derivatives, characterization was performed using ¹H NMR, ¹³C NMR, and ³¹P NMR. researchgate.net For example, the ³¹P NMR spectrum for (1-Oleoyloxyethylidene)-1,1-bisphosphonic Acid in deuterated methanol (B129727) (CD₃OD) showed a characteristic signal at δ = 17.92 ppm. researchgate.net Similarly, the alkyl carbonate derivatives were analyzed by spectroscopic techniques to confirm their complex structures resulting from the unusual reaction pathway. beilstein-journals.orgresearchgate.net

Etidronic Acid as a Catalyst in Organic Synthesis

Beyond its role as a precursor, etidronic acid itself has been employed as an efficient catalyst in certain organic synthesis reactions. sigmaaldrich.com Its acidic nature allows it to facilitate transformations such as multicomponent condensation reactions.

Specific applications include:

Synthesis of 5-Nitro-3,4-dihydropyrimidin-2(1H)-ones: Etidronic acid catalyzes the one-pot cyclo-condensation reaction between 1-(2-hydroxyphenyl)-2-nitroethanone, various aryl aldehydes, and urea. sigmaaldrich.comsigmaaldrich.com

Conversion of Epoxides to Thiiranes: It serves as a catalyst for the facile conversion of epoxides into their corresponding thiiranes using ammonium (B1175870) thiocyanate. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6Na2O7P2

Molecular Weight

249.99 g/mol

IUPAC Name

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate

InChI

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2

InChI Key

GWBBVOVXJZATQQ-UHFFFAOYSA-L

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Studies

Catalytic Role in 1H-imidazo[1,2-b]pyrazole Synthesis

Etidronic acid, specifically its disodium (B8443419) salt, has emerged as an effective and environmentally benign catalyst in the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives. researchgate.net This catalytic activity is particularly notable in the context of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a one-pot process that efficiently constructs the fused heterocyclic ring system of 1H-imidazo[1,2-b]pyrazoles. researchgate.netijsrset.com

The synthesis involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide. researchgate.net Etidronic acid's role as a catalyst in this reaction offers several advantages, including operational simplicity, high yields, and shorter reaction times, aligning with the principles of green chemistry. researchgate.netijsrset.com The use of etidronic acid as a mild acid catalyst is advantageous as it does not negatively impact acid-sensitive aldehydes that may be used in the synthesis. ijsrset.com

Research has demonstrated that etidronic acid efficiently promotes the synthesis of a variety of 1H-imidazo[1,2-b]pyrazole derivatives. ijsrset.com The reaction proceeds smoothly under mild conditions, and the catalyst is easily handled and can be recycled and reused, adding to the economic and environmental benefits of this synthetic approach. researchgate.net The resulting 1H-imidazo[1,2-b]pyrazole scaffold is of significant interest due to its presence in a wide range of biologically active compounds with potential applications in medicinal chemistry. ijsrset.comnih.gov

The reaction mechanism, while not fully detailed in the provided context, likely involves the activation of the aldehyde component by the acidic catalyst, facilitating the subsequent nucleophilic attacks by the 5-aminopyrazole and the isocyanide to form the final product. The chemo- and regioselectivity of the GBB reaction, when catalyzed by acids like etidronic acid, typically leads to the preferential formation of the 1H-imidazo[1,2-b]pyrazole isomer. nih.gov

The following table summarizes the key aspects of the etidronic acid-catalyzed synthesis of 1H-imidazo[1,2-b]pyrazoles based on available research.

Table 1: Etidronic Acid Catalyzed Synthesis of 1H-imidazo[1,2-b]pyrazoles

Parameter Description Reference
Reaction Type Groebke–Blackburn–Bienaymé (GBB) three-component reaction researchgate.netijsrset.com
Reactants 5-Aminopyrazole, Aldehyde, Isocyanide researchgate.net
Catalyst Etidronic Acid (Disodium Etidronate) researchgate.netijsrset.com
Key Advantages Green catalyst, High yields, Short reaction times, Simple work-up, Catalyst recyclability researchgate.net

| Reaction Conditions | One-pot, mild conditions | researchgate.netijsrset.com |

Mechanistic Investigations at the Molecular and Cellular Level

Interactions with Mineral Surfaces and Crystal Growth Modulation

Etidronic acid, a non-nitrogenous bisphosphonate, exerts its effects primarily through its strong affinity for mineral surfaces, particularly those composed of calcium phosphate (B84403). This interaction is fundamental to its mechanism of action in modulating pathological calcification and bone resorption.

Etidronic acid demonstrates a high affinity for calcium phosphate minerals, which is attributed to the P-C-P backbone of the bisphosphonate structure. This allows it to bind strongly to hydroxyapatite (B223615) crystals within the bone matrix. nih.govpatsnap.com The process is one of chemisorption, where the drug adsorbs onto the surface of hydroxyapatite crystals. e-arm.org Research into the surface modification of calcium hydroxyapatite (CaHAp) by etidronic acid suggests a reaction mechanism involving the formation of covalent bonds. Specifically, it is proposed that a covalent Ca-O-P bond forms between the superficial hydroxyl groups (Ca-OH) of the apatite and the phosphonate (B1237965) group (P-OH) of the etidronic acid molecule. researchgate.net This strong binding is a key feature that anchors the molecule at sites of active bone turnover and ectopic calcification. nih.govnih.gov

Once bound to hydroxyapatite, etidronic acid modulates crystal dynamics in several ways. By adsorbing to the crystal surface, it inhibits their formation, growth, and subsequent dissolution. nih.gove-arm.orgnih.gov The molecule effectively "coats" the crystal, physically hindering the addition of further calcium and phosphate ions, thereby slowing or halting crystal growth. e-arm.org This same mechanism also inhibits the dissolution of crystals by shielding them from the acidic environment created by osteoclasts during bone resorption. drugbank.com Unlike some other bisphosphonates, etidronic acid can also prevent bone calcification, particularly when used continuously, which is why it has been investigated for conditions of excessive or ectopic mineralization. wikipedia.org

Etidronic acid has been shown to inhibit or slow the progression of arterial calcification in various research models and clinical studies. researchgate.netmedchemexpress.com It is known to inhibit ectopic calcification, which is the basis for its investigation in vascular disorders. nih.govnih.gov

In a study involving patients on chronic hemodialysis, etidronic acid markedly reduced the progression of aortic calcification. nih.gov Over a one-year period, the mean aortic calcification score in the etidronate group significantly decreased by an average of -64.1%, while the control group saw a significant increase of +130.0%. nih.gov Similarly, in patients with pseudoxanthoma elasticum (PXE), a genetic disorder causing extensive arterial calcification, etidronate treatment for one year was shown to halt the progression of calcification in multiple vascular beds. researchgate.net A pilot study on patients with Arterial Calcification Due to Deficiency of CD73 (ACDC) also found that etidronate treatment appeared to slow the progression of vascular calcification in the lower extremities. nih.gov In-vitro and murine models of ACDC have also demonstrated that etidronate can decrease calcification. researchgate.net

Summary of Etidronic Acid Effects on Arterial Calcification in Research Models
Research Model/Patient PopulationKey FindingsReference
Patients on Chronic HemodialysisSignificantly decreased mean aortic calcification score (-64.1%) over 1 year compared to a significant increase in the control group (+130.0%). nih.gov
Pseudoxanthoma Elasticum (PXE) PatientsHalted the progression of systemic arterial calcification in all tested vascular beds except the coronary arteries over one year. researchgate.net
Arterial Calcification Due to Deficiency of CD73 (ACDC)Appeared to slow the progression of vascular calcification in the lower extremities over a three-year pilot study. nih.gov
Murine and In-Vitro ACDC ModelsHalted arterial calcification and resolved existing calcified deposits. researchgate.net

Cellular and Subcellular Mechanisms

Beyond its direct effects on mineral surfaces, etidronic acid influences the behavior of bone-resorbing cells.

Etidronic acid is taken up by osteoclasts, the cells responsible for bone breakdown, during the resorption process. patsnap.com Once inside the cell, it disrupts normal function, leading to a decrease in bone resorption. nih.govpatsnap.com This can occur through direct inhibition of mature osteoclast function and interference with their activation. nih.govnih.gov

Proposed Mechanism of Etidronic Acid-Induced Osteoclast Apoptosis
StepDescriptionReference
1. IngestionOsteoclasts ingest etidronic acid that is bound to the bone mineral surface during the resorption process. patsnap.com
2. ATP Analogue FormationInside the osteoclast, etidronic acid is metabolized into non-hydrolyzable, cytotoxic ATP analogues. nih.govdrugbank.com
3. Metabolic DisruptionThese analogues compete with ATP, disrupting essential cellular energy metabolism. nih.gov
4. Apoptosis InductionThe severe metabolic stress triggers the cell's programmed cell death pathway, leading to apoptosis. nih.govpatsnap.com

Interaction with Osteoclast Function and Differentiation

Competition with Adenosine Triphosphate (ATP) in Cellular Energy Metabolism

Etidronic acid, a first-generation, non-nitrogen-containing bisphosphonate, interferes with cellular energy metabolism primarily through its structural resemblance to pyrophosphate. drugbank.comresearchgate.net Once internalized by cells, such as osteoclasts, etidronate is metabolized by aminoacyl-tRNA synthetases, leading to the formation of non-hydrolyzable analogs of adenosine triphosphate (ATP). researchgate.netnih.gov These analogs, specifically AppCp-type (adenosine 5'-(β,γ-methyl)-triphosphate) molecules, contain a methylene group in place of the oxygen atom linking the β and γ phosphates of ATP.

This structural alteration renders the ATP analog resistant to hydrolysis, a fundamental process for energy release in cellular reactions. drugbank.comtg.org.au The accumulation of these non-functional ATP analogs within the cell disrupts numerous ATP-dependent processes that are vital for cell survival and function. patsnap.com By competing with endogenous ATP for binding sites on enzymes and other proteins, these analogs effectively inhibit cellular energy production and downstream metabolic pathways, ultimately leading to cellular dysfunction and apoptosis. researchgate.netnih.gov This mechanism is a key contributor to the therapeutic effects of etidronate, particularly its ability to inhibit osteoclast activity. drugbank.com

Disruption of Osteoclast Podosome Structures

Etidronic acid directly impacts the essential functions of osteoclasts by disrupting their cytoskeletal structures, specifically the podosomes. nih.gov Podosomes are dynamic, actin-rich adhesion structures crucial for osteoclast attachment to the bone matrix, migration, and the formation of the "sealing zone." nih.gova-z.lu This sealing zone is a ring-like superstructure of podosomes that delineates the area of bone resorption, creating an isolated microenvironment for the secretion of acid and proteases. mdpi.com

Research has demonstrated that etidronate induces the disruption of actin rings in mature osteoclasts. nih.gov This interference with the actin cytoskeleton prevents the proper assembly and organization of podosomes into the sealing zone. drugbank.com The disorganization of these critical adhesion and resorption structures causes the osteoclasts to detach from the bone surface, thereby inhibiting their bone-resorbing activity. drugbank.comnih.gov This disruption of podosome integrity is a significant mechanism through which etidronic acid exerts its inhibitory effect on bone resorption.

In Vitro Cytotoxicity and Cell Cycle Modulation in Neoplastic Cells

Effects on S-phase and G2/M Populations in MCF-7 Cells

In vitro studies using the MCF-7 human breast cancer cell line have shown that etidronic acid exhibits cytotoxic effects and modulates the cell cycle. nih.govaacrjournals.org Flow cytometry analysis has revealed that treatment with etidronic acid leads to distinct changes in the distribution of cells within the cell cycle phases.

Specifically, a 24-hour treatment with 10 mM etidronic acid resulted in a decrease in the proportion of cells in the S-phase (the DNA synthesis phase) and a corresponding increase in the population of cells in the G2/M phase (the gap 2 and mitosis phases). nih.govaacrjournals.org This shift suggests that etidronic acid may induce a cell cycle arrest at the G2/M checkpoint. Cells at the G2/M border are known to be more sensitive to radiotherapy, implying that this cell cycle modulation by etidronic acid could potentially enhance the efficacy of radiation treatments. nih.gov

Table 1: Effect of Etidronic Acid on Cell Cycle Distribution in MCF-7 Cells
TreatmentS-Phase PopulationG2/M Phase PopulationReference
ControlBaselineBaseline nih.gov
Etidronic Acid (10 mM, 24h)DecreaseIncrease nih.govaacrjournals.org
Induction of p53 Gene Mutations in Cancer Cell Lines

The tumor suppressor gene p53 plays a critical role in regulating the cell cycle, DNA repair, and apoptosis. nih.govyoutube.com Mutations in the p53 gene are one of the most frequent genetic alterations found in human cancers. nih.govnih.gov Research into the effects of etidronic acid on cancer cells has investigated its potential mutagenicity concerning this crucial gene.

Studies utilizing denaturing high-pressure liquid chromatography (DHPLC) have detected mutations in the p53 gene in MCF-7 human breast cancer cells following treatment with etidronic acid. nih.govaacrjournals.org Specifically, alterations were observed in exons 6 and 8 of the p53 gene's conserved region after exposure to 10 mM etidronic acid. aacrjournals.org This finding suggests that while etidronic acid can be cytotoxic to cancer cells, it may also act as a mutagenic agent, potentially inducing mutations in key tumor suppressor genes. nih.gov The acquisition of p53 mutations could be a mechanism through which tumor cells that survive treatment develop drug resistance. nih.gov

Chelation Mechanisms and Metal Ion Sequestration

Binding Affinity to Calcium, Iron, and Other Metal Ions

Etidronic acid is an effective chelating agent, capable of forming stable complexes with various di- and trivalent metal ions. connectchemicals.comcovalo.comgreen-mountainchem.com Its molecular structure, featuring a geminal bisphosphonate (P-C-P) group, facilitates bidentate and tridentate binding to cations. researchgate.net This property is central to its high affinity for bone mineral, as it readily chelates calcium (Ca²⁺) in hydroxyapatite, the primary mineral component of bone. researchgate.netresearchgate.net

Beyond its strong affinity for calcium, etidronic acid also sequesters other metal ions, including iron (Fe²⁺), copper (Cu²⁺), manganese (Mn²⁺), and zinc (Zn²⁺). connectchemicals.comgreen-mountainchem.com The stability of these complexes is quantified by their stability constants (log K). A higher log K value indicates a stronger binding affinity and more effective chelation. This ability to bind a range of metal ions is utilized in various applications, such as in cosmetics to neutralize metal ions from hard water. connectchemicals.comcovalo.com

Table 2: Stability Constants (log K) of Etidronic Acid with Various Metal Ions
Metal Ionlog KReference
Ca²⁺6.5 connectchemicals.com
Fe²⁺21.6 connectchemicals.com
Cu²⁺6.4 connectchemicals.com
Mn²⁺6.9 connectchemicals.com
Zn²⁺10.6 connectchemicals.com
Mg²⁺4.5 connectchemicals.com

Complexation Chemistry and Stoichiometry

Etidronic acid, also known as 1-hydroxyethane-1,1-diphosphonic acid (HEDP), is a potent chelating agent capable of forming stable, water-soluble complexes with a variety of di- and trivalent metal ions. This ability is central to its various industrial and therapeutic applications. The complexation behavior of etidronic acid is intricate, being highly dependent on factors such as the pH of the solution, the metal-to-ligand molar ratio, and the nature of the metal cation itself.

The etidronic acid molecule possesses multiple coordination sites, including two phosphonate groups and one hydroxyl group, which can participate in binding metal ions. The formation of these complexes involves the displacement of protons from the phosphonic acid groups, leading to the formation of strong, often ring-like, chelate structures.

Research has shown that etidronic acid forms stable complexes with trivalent metal ions such as iron(III), aluminum(III), and chromium(III). nih.govresearchgate.net Studies involving the complexation of etidronic acid with europium(III), a trivalent lanthanide, have revealed the formation of various species depending on the pH and the concentration of the reactants. At acidic pH, mononuclear complexes with a 1:1 metal-to-ligand ratio (EuH₂L⁺) and 1:2 metal-to-ligand ratio (Eu(H₂L)₂⁻) are predominantly formed. nih.gov As the pH increases, other species such as EuHL⁰ and EuL⁻ have also been identified. nih.gov

With divalent metal ions, etidronic acid also demonstrates significant chelating ability. For instance, it is known to form stable complexes with zinc(II). researchgate.net The interaction with alkaline earth metals like calcium(II) and magnesium(II) is also of considerable interest, particularly in the context of water treatment and prevention of scale formation.

The stoichiometry of the metal-etidronate complexes can vary. While 1:1 complexes are common, the formation of 1:2 (metal:ligand) and even more complex polynuclear species has been observed, especially when the ligand is in excess. nih.gov The stability of these complexes is quantified by their formation constants (log β) or stability constants (log K), with higher values indicating a more stable complex.

The following tables summarize some of the reported stability constants and stoichiometries for etidronic acid complexes with various metal ions. It is important to note that the experimental conditions, such as temperature and ionic strength, can influence these values.

Stability Constants of Trivalent Metal Ion-Etidronic Acid Complexes

Metal IonComplex SpeciesStoichiometry (Metal:Ligand)log βConditionsReference
Fe(III)Fe(H₂Y)₂⁻1:236.125°C, I=0.1 M (KNO₃) researchgate.net
Fe(III)Fe(HY)₂⁴⁻1:222.125°C, I=0.1 M (KNO₃) researchgate.net
Fe(III)FeY⁻1:116.025°C, I=0.1 M (KNO₃) researchgate.net
Al(III)Al(H₂Y)₂⁻1:234.125°C, I=0.1 M (KNO₃) researchgate.net
Al(III)Al(HY)₂⁴⁻1:219.825°C, I=0.1 M (KNO₃) researchgate.net
Al(III)AlY⁻1:115.625°C, I=0.1 M (KNO₃) researchgate.net
Cr(III)Cr(H₂Y)₂⁻1:232.825°C, I=0.1 M (KNO₃) researchgate.net
Cr(III)Cr(HY)₂⁴⁻1:218.125°C, I=0.1 M (KNO₃) researchgate.net
Cr(III)CrY⁻1:115.725°C, I=0.1 M (KNO₃) researchgate.net
Eu(III)EuH₂L⁺1:123.7 ± 0.1Acidic pH nih.gov
Eu(III)Eu(H₂L)₂⁻1:245.1 ± 0.9Acidic pH nih.gov

Stability Constants of Divalent Metal Ion-Etidronic Acid Complexes

Metal IonComplex SpeciesStoichiometry (Metal:Ligand)log KConditionsReference
Zn(II)Zn-HEDP-10.7- researchgate.net

The pH plays a crucial role in the speciation of both etidronic acid and the resulting metal complexes. researchgate.net At low pH, the phosphonate groups are protonated, and complex formation is less favorable. As the pH increases, these groups deprotonate, enhancing the chelating ability of the molecule. The distribution curves of various complexed species as a function of pH demonstrate that for trivalent cations like Fe(III), Cr(III), and Al(III), the metals are predominantly in a complexed form within the typical pH range of fresh waters (5-9). nih.govresearchgate.net Up to a pH of 7, the stability of HEDP complexes with Al(III) and Fe(III) is generally greater than those with Cr(III). researchgate.net

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitation and Characterization

Chromatographic methods are central to the analysis of etidronic acid, providing the necessary separation from potential interferences in complex samples.

A significant challenge in the analysis of etidronic acid by HPLC is its lack of a UV-absorbing chromophore, rendering direct UV detection ineffective. To overcome this, a reversed-phase HPLC method with indirect UV detection has been developed for the determination of etidronic acid in pharmaceutical formulations. researchgate.netresearchgate.net This technique is predicated on the inclusion of a UV-absorbing ionic compound, such as sodium salicylate, in the mobile phase. researchgate.net The analyte, etidronic acid, which is non-UV absorbing, displaces the chromophoric agent during its elution from the column. This results in a decrease in the UV absorbance of the eluent, which is detected as a negative peak at a specific retention time. The area of this negative peak is proportional to the concentration of the analyte. researchgate.netresearchgate.net

The method has been validated according to the guidelines of the International Conference on Harmonisation (ICH), demonstrating adequate levels of accuracy, precision, and specificity. researchgate.netresearchgate.net The linearity of this method has been established over a concentration range of 50-300 μg/mL, with a high correlation coefficient (0.999), indicating a strong linear relationship between the negative peak area and the concentration of etidronic acid. researchgate.netresearchgate.net This approach has also been successfully applied to the analysis of other non-chromophoric bisphosphonates, such as alendronate sodium and clodronate disodium (B8443419). researchgate.net

ParameterValueReference
PrincipleIndirect UV Detection researchgate.netresearchgate.net
Mobile Phase AdditiveSodium Salicylate researchgate.net
Detection Wavelength210 nm researchgate.net
Linearity Range50-300 μg/mL researchgate.netresearchgate.net
Correlation Coefficient (r²)0.999 researchgate.netresearchgate.net

Ion chromatography (IC) coupled with suppressed conductivity detection is a powerful technique for the determination of ionic species in complex matrices. This method has been successfully applied to the analysis of etidronic acid and its salts in consumer products like hair care formulations and soaps. google.com The separation is achieved using an anion-exchange column, which retains the negatively charged etidronic acid. A potassium hydroxide (B78521) solution is typically used as the eluent to facilitate the separation. google.com

Following separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent while enhancing the signal of the analyte. This results in a highly sensitive and selective detection of etidronic acid. google.com The method demonstrates good linearity over a concentration range of 0.2 to 8.0 mg/L, with a correlation coefficient of 0.9999. The quantification limit for this method has been reported to be 0.05%. google.com The use of aqueous solutions as the mobile phase makes this method both environmentally friendly and economical for routine analysis. google.com

ParameterValueReference
TechniqueIon Chromatography-Inhibited Conductivity Detection google.com
Analytical ColumnIonPac AS11-HC google.com
Eluent40 mmol/L KOH google.com
Linearity Range0.2-8.0 mg/L google.com
Correlation Coefficient (r²)0.9999 google.com
Quantification Limit0.05% google.com

For highly sensitive and element-specific detection, ion chromatography can be coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS). This hyphenated technique combines the separation power of IC with the element-specific detection capabilities of ICP-MS. In the analysis of bisphosphonates like etidronic acid, separation is performed on an anion-exchange column using a dilute nitric acid mobile phase. nih.gov

The eluent from the IC column is introduced into the ICP-MS, where the sample is atomized and ionized. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of phosphorus (m/z 31), the characteristic element in etidronic acid. nih.gov This allows for highly selective detection, even in the presence of co-eluting, non-phosphorus-containing compounds. A detection limit of 0.05 mg/L has been achieved for etidronic acid using this method. nih.gov It is important to consider and mitigate potential polyatomic interferences at m/z 31 to ensure accurate quantification. nih.gov

ParameterValueReference
TechniqueIon Chromatography–Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) nih.gov
Analytical ColumnDionex AS-7 Anion-Exchange nih.gov
Mobile PhaseDilute Nitric Acid nih.gov
Detection m/z31 (Phosphorus) nih.gov
Detection Limit (Etidronic Acid)0.05 mg/L nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable information on the structure and quantity of etidronic acid, particularly in systems where chromatographic separation may not be necessary or feasible.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct quantification of phosphorus-containing compounds like etidronic acid in aqueous solutions. A key advantage of ³¹P NMR is its high natural abundance and sensitivity, allowing for the exclusive detection of phosphorus without interference from other nuclei. helixchrom.com This technique has been successfully employed for the quantitation of etidronic acid in vegetable-washing water. researchgate.net

The quantitative NMR (qNMR) method has been validated, demonstrating its reliability and efficiency. The limits of quantification (LOQs) are dependent on the analysis time, with longer acquisition times leading to lower LOQs. For example, an LOQ of 0.017% w/v can be achieved with a one-minute analysis, while a 60-minute analysis can lower the LOQ to 0.003% w/v. researchgate.net The method has shown excellent recovery (95.0%–105.4%) and precision (intra- and inter-day precision from 0.9% to 4.3%). researchgate.net

ParameterValueReference
Technique³¹P Nuclear Magnetic Resonance (NMR) researchgate.net
LOQ (1 min analysis)0.017% w/v researchgate.net
LOQ (60 min analysis)0.003% w/v researchgate.net
Recovery95.0%–105.4% researchgate.net
Intra- and Inter-day Precision (RSD)0.9%–4.3% researchgate.net

Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a valuable technique for probing the local electronic structure and coordination environment of phosphorus atoms in solid-state materials. This method has been applied to characterize different solid forms of disodium etidronate, including crystalline (form I and form II) and amorphous forms.

The XANES spectra provide a fingerprint of the phosphorus environment, with differences in the spectra indicating variations in the local structure. For disodium etidronate, the phosphorus K-edge XANES spectra were found to differ among the crystalline and amorphous forms. These spectral differences are attributed to variations in the coordinate bond schemes between the phosphate (B84403) moieties and the sodium ions. This demonstrates the utility of XANES spectroscopy for identifying and discriminating between different solid-state forms of active pharmaceutical ingredients containing phosphate groups.

Physico-Chemical Characterization in Pharmaceutical Research

The solid-state properties of an active pharmaceutical ingredient (API) such as disodium etidronate are critical as they can influence its stability, manufacturability, and bioavailability. A thorough physico-chemical characterization is essential to ensure the quality and consistency of the final drug product. Advanced analytical methodologies are employed to investigate these properties in detail.

X-ray Powder Diffraction (XRPD) for Polymorphism

X-ray Powder Diffraction (XRPD) is a primary technique for the solid-state characterization of pharmaceutical compounds, providing direct information about the crystalline packing of molecules. americanpharmaceuticalreview.com It is instrumental in identifying and differentiating various crystalline forms (polymorphs) and amorphous material. americanpharmaceuticalreview.comrigaku.com

In the case of disodium etidronate, XRPD studies have been crucial in identifying multiple solid-state forms. Research has shown that disodium etidronate can exist in several crystalline and amorphous forms. nih.govresearchgate.net The commercially available form is typically a tetrahydrate, designated as form I. nih.gov XRPD analysis demonstrates that upon heating, form I undergoes dehydration and transforms into an amorphous state, which then crystallizes into two different anhydrous forms, form II and subsequently form III. nih.gov This ability to distinguish between different forms based on their unique diffraction peak positions and intensities is a key strength of the XRPD technique. americanpharmaceuticalreview.com The method is also used to detect the presence of one polymorphic form within another, which is critical for controlling the quality of the API. americanpharmaceuticalreview.com

Table 1: XRPD Findings on Disodium Etidronate Polymorphs

Form Description Transformation Behavior Reference
Form I Tetrahydrate Crystal Dehydrates upon heating to an amorphous form. nih.gov
Amorphous Form Non-crystalline Crystallizes to Form II upon further heating. nih.govresearchgate.net
Form II Anhydrous Crystalline Transforms to Form III at higher temperatures. nih.gov

| Form III | Anhydrous Crystalline | Final crystalline form observed upon heating Form I. | nih.gov |

Thermal Analysis (TA) and Dynamic Vapor Sorption (DVS) for Solid-State Behavior

Thermal Analysis (TA) and Dynamic Vapor Sorption (DVS) are complementary techniques used to investigate the solid-state behavior of materials in response to changes in temperature and humidity.

Thermal analysis, often utilizing methods like Differential Scanning Calorimetry (DSC), reveals processes such as dehydration and phase transformations by detecting changes in heat flow. rigaku.comnih.gov For disodium etidronate, thermal analyses have confirmed the transformations observed with XRPD. nih.gov Heating the initial tetrahydrate (form I) leads to dehydration, followed by crystallization into anhydrous forms II and III. nih.gov Studies on amorphous forms of disodium etidronate prepared by different methods (heat drying, freeze drying, anti-solvent precipitation) showed they possess different glass transition points, water desorption, and crystallization temperatures, indicating variations in molecular mobility and water content. researchgate.net

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it absorbs or desorbs moisture under controlled humidity conditions. surfacemeasurementsystems.commt.com DVS is crucial for understanding the hygroscopicity, stability, and amorphous content of pharmaceutical solids. proumid.comnih.gov DVS measurements on disodium etidronate have shown that the amorphous, form II, and form III are all capable of rehydrating back to form I when exposed to humidity. nih.gov The studies also revealed that form I is stable even at 0% relative humidity, indicating it is the most stable solid-state form under ambient conditions and is well-suited for solid dosage formulations. nih.gov

Table 2: Solid-State Behavior of Disodium Etidronate under Thermal and Humidity Stress

Condition Technique Observation Resulting Form Reference
Heating TA / XRPD Dehydration of Form I Amorphous nih.gov
Further Heating TA / XRPD Crystallization Form II nih.gov
Higher Temperature TA / XRPD Crystalline Transformation Form III nih.gov
Humidification DVS Rehydration Form I nih.gov

X-ray Single Crystal Structure Analysis

While XRPD provides a fingerprint for a crystalline solid, X-ray Single Crystal Structure Analysis provides the definitive, three-dimensional arrangement of atoms within a crystal. This technique is essential for unambiguously determining the crystal structure of new polymorphs. For pharmaceutical compounds, this detailed structural information helps in understanding the physical properties and can be used to simulate a standard powder pattern for XRPD analysis. rigaku.comscienceopen.com The physical properties of disodium etidronate tetrahydrate (form I) have been investigated using X-ray single crystal structure analysis, contributing to a comprehensive understanding of its solid-state form. nih.gov

Method Validation and Research Quality Assurance

The development and validation of analytical methods are fundamental to research quality assurance in the pharmaceutical industry. For a compound like etidronate disodium, which lacks a UV chromophore, specialized analytical methods are required. nih.gov The validation process ensures that these methods are reliable, reproducible, and suitable for their intended purpose, such as release and stability testing. nih.govresearchgate.net

Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net Key parameters evaluated during method validation include specificity, linearity, accuracy, precision, sensitivity (limit of detection and quantitation), and stability. nih.govnih.gov For etidronate disodium, stability-indicating high-performance liquid chromatography (HPLC) methods have been developed using detectors like the charged aerosol detector (CAD) or indirect UV detection. nih.govresearchgate.net These methods have been successfully validated, demonstrating their suitability for quality control. nih.govresearchgate.netnih.gov

Table 3: Summary of Validated HPLC Method Parameters for Etidronate Disodium Analysis

Validation Parameter Description Typical Findings for Etidronate Methods Reference
Specificity The ability to assess the analyte unequivocally in the presence of other components. The method successfully separates etidronate from its impurities and degradation products. nih.govresearchgate.net
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. High correlation coefficients (e.g., 0.999) are achieved over a specified concentration range. researchgate.net
Accuracy The closeness of test results to the true value. Good recovery percentages (e.g., 98.7% to 101.0%) are reported. nih.gov
Precision The degree of agreement among individual test results when the method is applied repeatedly. Low relative standard deviation (RSD) values (e.g., ≤1.1%) for intra-day and inter-day analysis. nih.gov

| Sensitivity (LOD/LOQ) | The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ). | Methods demonstrate low limits of detection and quantitation suitable for quality control. | nih.gov |


Table of Compounds

Compound Name
Etidronic acid
Etidronic acid (disodium) / Disodium etidronate
Alendronate Sodium
Clodronate Disodium
Ibandronate
Cimetidine
Zoledronic Acid
Risedronate
Nimesulide
Salicylic acid

Applications in Non Clinical Scientific Domains

Water Treatment and Scale Inhibition Research

In the realm of water treatment, etidronic acid is extensively researched and applied for its ability to prevent mineral scale deposition and mitigate corrosion, particularly in industrial cooling systems and boilers.

Etidronic acid prevents the formation of crystalline scale, such as calcium carbonate, through a combination of chelation and a threshold effect. As an organophosphonic acid, it can dissociate in water and has a strong ability to chelate divalent metal ions. irohedp.com

The primary mechanisms are:

Chelation: Etidronic acid reacts with metal ions like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺) to form stable, soluble hexa-element chelating complexes. irohedp.comnih.gov This process sequesters the ions, keeping them in solution and preventing them from precipitating to form insoluble mineral scales on surfaces. nih.govnih.gov

Threshold Effect: Etidronic acid is effective at sub-stoichiometric concentrations, a phenomenon known as the threshold effect. irohedp.comnih.gov It adsorbs onto the active growth sites of microscopic crystals, distorting the crystal lattice. This action alters the crystal structure, making it difficult for them to grow and adhere to surfaces, thus inhibiting scale formation even when the concentration of scale-forming minerals exceeds their solubility limit. mdpi.comresearchgate.net

Table 1: Chelation Properties of Etidronic Acid This table outlines the stability constants (Log K) for etidronic acid with various metal ions, indicating the strength of the formed chelate.

Metal Ion Stability Constant (Log K)
Calcium (Ca²⁺) 5.3
Magnesium (Mg²⁺) 5.2
Iron (Fe²⁺) 6.2
Copper (Cu²⁺) 11.2
Zinc (Zn²⁺) 10.3

Data sourced from publicly available chemical supplier documentation.

Etidronic acid functions as an effective corrosion inhibitor for various metals, including steel, copper, and zinc, commonly found in industrial water systems. irohedp.comnih.govresearchgate.net Its mechanism of action is primarily based on forming a protective film on the metal surface.

The process involves:

Adsorption and Film Formation: The molecule adsorbs onto the metal surface. irohedp.com Through its phosphonate (B1237965) groups, it complexes with metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) from the metal itself, forming a stable, thin, and dense protective layer. technologypublisher.commdpi.com

Anodic and Cathodic Inhibition: This protective film acts as a barrier, isolating the metal from the corrosive environment and inhibiting both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net

Dissolution of Oxides: Etidronic acid can also dissolve existing oxidized materials and rust from metal surfaces, cleaning the surface and allowing for the formation of a more uniform protective film. irohedp.comnih.gov

Research has shown that for SS 41 steel in a sodium chloride solution, the corrosion inhibition effect follows the Langmuir adsorption isotherm at concentrations below 50 ppm. irohedp.com

The efficacy of etidronic acid in industrial applications is heavily dependent on its stability under harsh operating conditions. It exhibits robust stability in environments typical of circulating cooling water systems and low- to medium-pressure boilers. researchgate.netresearchgate.net

Key stability characteristics include:

Thermal Stability: It remains effective as a scale and corrosion inhibitor at temperatures up to 250°C. irohedp.comnih.gov

pH Stability: Etidronic acid shows good chemical stability in high pH (alkaline) environments, which are common in cooling tower operations to minimize corrosion. irohedp.comnih.govresearchgate.net

Hydrolytic and Oxidative Stability: It is difficult to hydrolyze or decompose under normal light and heat conditions. irohedp.comresearchgate.net Its tolerance to chlorine and other oxidizing biocides is better than that of many other organophosphates, allowing it to be used in conjunction with common water treatment chemicals. irohedp.com

Table 2: Operational Stability of Etidronic Acid This table summarizes the key stability parameters of etidronic acid in industrial water systems.

Parameter Value/Characteristic
Maximum Operating Temperature Up to 250°C irohedp.comnih.gov
pH Range Stable in high pH (alkaline) conditions irohedp.com
Hydrolytic Stability High resistance to hydrolysis irohedp.comresearchgate.net

Material Science and Engineering Applications

Beyond water treatment, etidronic acid is utilized in material science, particularly in the construction industry, for its ability to modify the properties of cementitious materials.

Etidronic acid acts as a retarder in concrete, delaying the setting time and extending the period during which the concrete remains workable. This is particularly valuable in large-scale construction projects or in hot weather conditions, where premature hardening can lead to structural issues.

The mechanism of retardation involves:

Surface Adsorption: The etidronic acid molecules adsorb onto the surface of cement particles (specifically tricalcium silicate, C₃S, and tricalcium aluminate, C₃A).

Inhibition of Hydration: This adsorption forms a barrier film that slows the chemical reaction between water and the cement particles, known as hydration. It specifically delays the formation of calcium silicate hydrate (C-S-H), the primary compound responsible for the strength and hardening of concrete.

Chelation of Calcium Ions: Etidronic acid can also chelate calcium ions in the pore solution, which inhibits the nucleation and growth of calcium hydroxide (B78521) (Ca(OH)₂) crystals, a key step that marks the end of the dormant period and the beginning of hardening.

By delaying the initial hydration process, the subsequent formation of hydration products can be more complete and orderly, potentially leading to a denser and stronger hardened cement paste in the later stages.

The application of etidronic acid or its disodium (B8443419) salt in the development of novel bioplastics is not well-documented in publicly available scientific literature. Research in bioplastics, such as those based on polylactic acid (PLA) and polyhydroxyalkanoates (PHAs), focuses on modifications with other types of plasticizers and additives to improve flexibility and impact resistance. nih.gov While phosphonates have been investigated as plasticizers and flame retardants in traditional petroleum-based polymers like PVC, their specific use and functional role in the synthesis or formulation of biodegradable polymers have not been established in the reviewed research. researchgate.net

Interactions with Mineral and Composite Materials

Etidronic acid (disodium) exhibits significant interactions with a variety of mineral and composite materials, primarily due to its strong chelating ability with polyvalent metal ions. This property allows it to form stable complexes with ions such as calcium, iron, and zinc, thereby modifying the surface properties and reactivity of these materials. atamanchemicals.comthwater.net

One notable application of this interaction is in the study of heavy metal removal from aqueous solutions. Research has demonstrated the efficacy of etidronic acid-functionalized layered double hydroxides in capturing hazardous metals. acs.org In these composite materials, the etidronic acid component plays a crucial role in the chelation and adsorption of metal ions like Zn²⁺ and Fe³⁺. acs.org The interaction is characterized as a chemisorption process involving monolayer interaction at the clay/water interface. acs.org

While much of the research on etidronic acid's interaction with composite materials is in the context of biological systems, such as the demineralization of dentin in endodontic treatments nih.govnih.gov, these studies provide insights into its fundamental mechanisms of mineral interaction. For instance, studies have shown that etidronic acid can alter the mineral content of dentin by chelating calcium ions. nih.gov This highlights its capacity to interact with and modify the properties of mineralized tissues and, by extension, other calcium-containing mineral composites.

In industrial settings, this chelating ability is harnessed to prevent the formation of insoluble precipitates, or scale, on surfaces. By sequestering calcium and other mineral ions, etidronic acid (disodium) prevents their deposition and the subsequent formation of scale on equipment and in water systems. thwater.netthfine.com

The following table summarizes the observed interactions of etidronic acid (disodium) with various mineral and composite materials:

Material/IonType of InteractionApplication/Effect
Layered Double HydroxidesChelation, AdsorptionHeavy metal removal from water
Calcium Ions (in general)ChelationScale inhibition
Iron and Zinc IonsChelationCorrosion inhibition, heavy metal removal

Industrial Chemical Processes

The robust chelating and stabilizing properties of etidronic acid (disodium) make it a valuable component in a range of industrial chemical processes.

In the textile and dyeing industries, etidronic acid (disodium) serves a dual function as a peroxide stabilizer and a dye-fixing agent. atamanchemicals.comthwater.net During the bleaching process with hydrogen peroxide, trace metal ions such as iron, copper, and manganese can catalyze the premature and uncontrolled decomposition of the peroxide. atamanchemicals.com Etidronic acid (disodium) acts as a sequestrant, forming stable complexes with these metal ions and preventing their catalytic activity. atamanchemicals.com This stabilization ensures a more controlled and uniform bleaching process, leading to consistent product quality.

As a dye-fixing agent, it helps to improve the fastness of certain dyes on fabrics. Its ability to chelate metal ions can also prevent unwanted color changes in dyed textiles that might be caused by the presence of these ions in the processing water. green-mountainchem.com

Etidronic acid (disodium) is utilized as a complexing agent in non-cyanide electroplating baths. atamanchemicals.comthwater.net In electroplating, it is crucial to maintain metal ions in a soluble form to achieve a uniform and adherent coating. Traditionally, cyanide has been used for this purpose due to its strong complexing ability. researchgate.net However, due to the high toxicity of cyanide, there is a significant effort to develop cyanide-free alternatives. researchgate.net Etidronic acid (disodium) serves as an effective substitute, forming stable complexes with metal ions in the plating bath. atamanchemicals.comtnjchem.com This prevents the precipitation of metal hydroxides and ensures a high-quality plated finish. atamanchemicals.comtnjchem.com

Etidronic acid (disodium) is a common ingredient in detergent and cleaning agent formulations, where it functions as a chelating agent to counteract the effects of hard water. green-mountainchem.com Hard water contains dissolved mineral ions, primarily calcium and magnesium, which can react with soap and detergents to form insoluble precipitates known as soap scum. This reduces the cleaning efficiency of the product. Etidronic acid (disodium) sequesters these ions, preventing the formation of soap scum and allowing the detergent to work more effectively. oxinshimi.com It also helps to stabilize the formulation and prevent changes in color, texture, and fragrance. oxinshimi.com

In the production of ceramics and cement, etidronic acid (disodium) is used for its ability to regulate pH and act as a deflocculant or dispersant. rsdpolymers.com In ceramic slips, which are suspensions of ceramic particles in water, it is important to maintain a dispersed state to ensure uniform consistency and flow. Etidronic acid (disodium) can be used as a dispersant to prevent the agglomeration of particles. rsdpolymers.com

In cement production, etidronic acid acts as a retarder, delaying the hydration process of the cement. researchgate.net This is achieved through the adsorption of etidronic acid onto the surface of the cement particles and the complexation of calcium ions, which are crucial for the setting and hardening of the cement. researchgate.netzoranoc.com By slowing down the hydration, it allows for a longer working time with the concrete mix. superplasticizers.com The mechanism involves delaying the formation of calcium silicate hydrates (C-S-H), which are responsible for the initial setting of the concrete. superplasticizers.com

The following table outlines the functions of etidronic acid (disodium) in various industrial processes:

Industrial ProcessFunction of Etidronic Acid (Disodium)Mechanism of Action
Textile BleachingPeroxide StabilizerSequesters metal ions that catalyze peroxide decomposition
Textile DyeingDye-Fixing AgentChelates metal ions to prevent color changes
ElectroplatingComplexing AgentForms stable complexes with metal ions in the bath
Detergent FormulationWater Softener/Chelating AgentSequesters calcium and magnesium ions
Ceramic ProductionDeflocculant/DispersantPrevents agglomeration of ceramic particles
Cement ProductionRetarderAdsorbs to cement particles and complexes calcium ions, delaying hydration

Biological Research Tool Applications

Beyond its industrial uses, etidronic acid (disodium) serves as a valuable tool in biological research, primarily due to its effects on bone metabolism and its enzyme-inhibiting properties. It is a first-generation bisphosphonate that was developed to mimic the action of pyrophosphate, a natural regulator of calcification and decalcification. nih.gov

A significant area of its application is in the study of bone resorption and formation. Etidronic acid is known to inhibit the action of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov This property makes it a useful compound for in vitro and in vivo studies aimed at understanding the mechanisms of bone diseases such as osteoporosis. researchgate.net By observing the effects of etidronic acid on bone cells and tissues, researchers can gain insights into the pathways that regulate bone remodeling.

Furthermore, etidronic acid has been identified as a human protein tyrosine phosphatase inhibitor. This inhibitory action on a key class of enzymes involved in cell signaling pathways opens up possibilities for its use as a research tool in the fields of enzymology and cell signaling. By selectively inhibiting these enzymes, researchers can probe their functions in various cellular processes.

The chelating properties of etidronic acid also make it a useful tool for studying the role of divalent cations, such as calcium, in biological systems. By sequestering these ions, it can be used to investigate their involvement in processes like enzyme activation, cell adhesion, and signal transduction.

Research on Osteoporosis Mechanisms in Preclinical Models

Etidronic acid, a first-generation bisphosphonate, has been a subject of preclinical research to understand its mechanisms in managing osteoporosis. nih.govdrugbank.com Bisphosphonates, as a class of drugs, are known to inhibit bone resorption by interfering with the function of osteoclasts, the cells responsible for breaking down bone tissue. nih.govcochrane.org Etidronic acid's action is analogous to pyrophosphate, a natural regulator of bone mineralization. drugbank.com

Preclinical studies have explored its use in various models of bone loss, including immobilization-induced and glucocorticoid-induced osteoporosis. nih.gov Research has demonstrated that intermittent cyclical therapy with etidronic acid can effectively maintain bone mass in the lumbar spine and proximal femur in preclinical models of corticosteroid-induced osteoporosis. bioworld.com For instance, a notable study reported an 85% reduction in new spinal fractures in a preclinical model of corticosteroid-induced osteoporosis with etidronic acid treatment. bioworld.com Furthermore, a higher percentage of subjects in the treatment group showed increased spinal bone density compared to the placebo group. bioworld.com

While it is a foundational compound in the development of bisphosphonate therapies, its use in clinical practice has been largely succeeded by newer, more potent nitrogen-containing bisphosphonates. nih.govdrugbank.com Nevertheless, it remains a valuable tool in research for elucidating the fundamental mechanisms of bisphosphonate action on bone metabolism. nih.gov

Heavy Metal Removal in Water Treatment Research

Etidronic acid's strong chelating properties make it a compound of interest in environmental science, particularly in the research and development of methods for heavy metal removal from water. chemicalbook.com It has the ability to form stable complexes with various metal ions, which is a crucial characteristic for sequestration and removal of these contaminants from aqueous solutions. chemicalbook.comnih.govacs.org

Recent research has focused on enhancing the efficiency of etidronic acid by functionalizing it with other materials. One such approach involves intercalating etidronic acid into a layered double hydroxide (LDH) framework. nih.govacs.org This novel composite material has demonstrated excellent chelation and adsorption properties for heavy metals like zinc (Zn²⁺) and iron (Fe³⁺). nih.govacs.orgacs.org Laboratory studies have shown that this functionalized LDH can achieve high adsorption capacities for these metals. nih.govacs.org The mechanism of removal is primarily through chemisorption and monolayer interaction. nih.govacs.orgacs.org

Molecular dynamics simulations have been employed to further understand the interfacial interactions between the etidronic acid, the LDH surface, and the surrounding water molecules, providing deeper insights into the chelation mechanism at a molecular level. nih.govacs.orgacs.org The potential for regeneration of the adsorbent material has also been investigated, suggesting that this technology could be a practical and sustainable solution for treating industrial wastewater contaminated with toxic pollutants. nih.govacs.org

Dental and Endodontic Research Applications

Etidronic acid is utilized in dental research, particularly in the field of endodontics, as a chelating agent. Its primary role is to assist in the cleaning and disinfection of the root canal system during treatment.

Smear Layer Removal in Root Canal Systems

During the mechanical instrumentation of a root canal, a "smear layer" is formed on the canal walls. guident.netthejcdp.com This layer is composed of both organic and inorganic debris, including dentin shavings, pulp tissue remnants, and bacteria. guident.netnih.gov The removal of the smear layer is considered a critical step in achieving a successful endodontic outcome, as it allows for better disinfection of the dentinal tubules and improved adaptation of filling materials. guident.net

Etidronic acid is investigated as a chelating agent for smear layer removal, often in comparison to the more commonly used ethylenediaminetetraacetic acid (EDTA). guident.netthejcdp.com Studies have shown that etidronic acid can be effective in removing the smear layer, particularly in the apical third of the root canal. guident.net Some research suggests that it may be as effective as EDTA in smear layer removal, while others indicate its efficacy may be slightly less, particularly in the apical region. guident.netthejcdp.com The concentration of etidronic acid used in these studies typically ranges from 9% to 18%. guident.netthejcdp.com

Irrigating SolutionSmear Layer Removal Efficacy (Apical Third)
17% EDTALess effective than some other agents in the apical third. thejcdp.com
18% Etidronic AcidConsidered the least effective among the tested irrigants in some studies. thejcdp.com
10% Citric AcidMore effective than EDTA in some instances. thejcdp.com
7% Maleic AcidShown to be more effective than both 17% EDTA and 18% etidronic acid. thejcdp.comnih.gov

Effects on Dentin Microhardness and Push-Out Bond Strength

The use of chelating agents can potentially affect the physical properties of dentin, the hard tissue that forms the bulk of the tooth. A reduction in dentin microhardness can weaken the tooth structure. worldwidejournals.com Etidronic acid is considered a weaker chelating agent compared to EDTA, which may be advantageous in preserving dentin integrity. worldwidejournals.com

Studies have shown that etidronic acid has a minimal effect on dentin microhardness compared to stronger chelators like EDTA. worldwidejournals.comnih.gov When used in a continuous chelation protocol with sodium hypochlorite (B82951), 9% etidronic acid resulted in the least reduction in microhardness compared to other sequential chelation methods using EDTA or phytic acid. nih.govnih.gov

Push-out bond strength is a measure of the adhesion of root canal filling materials to the dentin wall. Effective smear layer removal without excessive demineralization is thought to improve bond strength. Research has indicated that the use of etidronic acid can positively influence the push-out bond strength of calcium silicate-based cements. nih.govscielo.br A continuous chelation technique with etidronic acid and sodium hypochlorite has been shown to result in the highest bond strength for certain sealers compared to sequential irrigation with EDTA. nih.gov

Chelating ProtocolPercentage Change in MicrohardnessPush-Out Bond Strength (MPa)
Continuous Chelation (Etidronic Acid)4.02 ± 0.68% nih.govnih.gov10.26 ± 1.74 nih.gov
Sequential Chelation (Phytic Acid)10.12 ± 1.72% nih.gov7.97 ± 0.92 nih.gov
Sequential Chelation (EDTA)7.73 ± 1.62% nih.govNot specified in the provided context.
Control (No Chelator)6.78 ± 1.17% nih.govNot specified in the provided context.

Compatibility with Sodium Hypochlorite in Chelation Protocols

Sodium hypochlorite (NaOCl) is the most commonly used irrigant in endodontics due to its potent antimicrobial and tissue-dissolving properties. dtic.milnih.gov However, it is not effective in removing the inorganic component of the smear layer. researchgate.net Traditionally, a chelating agent like EDTA is used in a separate irrigation step. A significant drawback of this sequential approach is that EDTA can inactivate sodium hypochlorite, reducing its effectiveness. psychosocial.com

Etidronic acid offers a significant advantage in this regard as it is largely compatible with sodium hypochlorite. researchgate.netnih.gov This allows for a "continuous chelation" protocol where a single solution containing both sodium hypochlorite and etidronic acid can be used throughout the root canal preparation. researchgate.netresearchgate.net This approach simplifies the irrigation process and ensures that both organic and inorganic debris are being addressed simultaneously. nih.gov

While some studies have shown a slight reduction in the concentration of both sodium hypochlorite and etidronic acid when mixed, the combination generally retains its desired chemical properties for a clinically relevant period. psychosocial.comresearchgate.net This compatibility allows for the preservation of the antimicrobial and tissue-dissolving effects of sodium hypochlorite while simultaneously providing a chelating action. researchgate.net

Environmental Research and Ecotoxicological Investigations

Environmental Fate and Persistence Studies

Studies on the environmental fate of etidronic acid indicate that it is not readily biodegradable. heraproject.com However, it exhibits good chemical stability under high pH values and is not easily hydrolyzed or decomposed under normal light and heat conditions. krwater.comthfine.com In wastewater treatment plants, phosphonates like etidronic acid are primarily removed from the water through adsorption to sludge rather than significant degradation. heraproject.comheraproject.com While direct biodegradation pathways are not well-established, photodegradation is a potential, though not fully understood, removal mechanism in surface waters. heraproject.comheraproject.com

Etidronic acid is stable in aqueous solutions and resistant to hydrolysis. atamanchemicals.comchemicalbook.com Its persistence is a key factor in its environmental profile. The C-P bond in phosphonates is resistant to cleavage, contributing to their low biodegradability. While complete biodegradation pathways for etidronic acid are not extensively documented, the primary mechanism for its removal in aquatic environments is adsorption to sediments and sludge. heraproject.com

Ecotoxicity Assessments in Aquatic and Terrestrial Systems

Ecotoxicity studies have been conducted to determine the potential harm of etidronic acid to aquatic and terrestrial organisms. These assessments are crucial for establishing environmental safety limits.

Acute toxicity studies provide data on the effects of short-term exposure to high concentrations of a substance. For etidronic acid, acute toxicity to aquatic organisms is generally low. santos.com Chronic toxicity studies, which examine the effects of long-term exposure to lower concentrations, are also essential for a comprehensive risk assessment.

The ecotoxicity of etidronic acid has been evaluated for key aquatic organisms representing different trophic levels.

Algae: For the algae Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata), the EC50, which is the concentration causing a 50% effect on growth, has been reported as 7.23 mg/L over 96 hours. chemicalbook.com Another study noted growth inhibition in Selenastrum at 42 mg/L over 14 days. aksci.com

Daphnia magna : The EC50 for immobilization of the water flea Daphnia magna is reported to be 527 mg/L over 48 hours. chemicalbook.comhydro-x.co.ukspectrumchemical.com Another study found an EC50 of 572 mg/L over 48 hours. aksci.com

Fish: The LC50, the concentration lethal to 50% of the test fish, for Oncorhynchus mykiss (rainbow trout) has been reported as 195 mg/L over 96 hours. chemicalbook.com Other studies have reported LC50 values of 217 mg/L for Salmo gairdneri (now Oncorhynchus mykiss) over 96 hours and 360 mg/L for Oncorhynchus mykiss. aksci.comspectrumchemical.com For Lepomis macrochirus (bluegill sunfish), the LC50 was found to be 868 mg/L over 96 hours. spectrumchemical.com A no-observed-effect concentration (NOEC) for Oncorhynchus mykiss was determined to be 180 mg/L over 96 hours. hydro-x.co.uk

OrganismEndpointConcentration (mg/L)Exposure DurationReference
Algae (Pseudokirchneriella subcapitata)EC50 (Growth Inhibition)7.2396 hours chemicalbook.com
Algae (Selenastrum)Growth Inhibition4214 days aksci.com
Daphnia magnaEC50 (Immobilization)52748 hours chemicalbook.comhydro-x.co.ukspectrumchemical.com
Daphnia magnaEC50 (Immobilization)57248 hours aksci.com
Fish (Oncorhynchus mykiss)LC5019596 hours chemicalbook.com
Fish (Oncorhynchus mykiss)LC5021796 hours aksci.com
Fish (Oncorhynchus mykiss)LC5036096 hours spectrumchemical.com
Fish (Oncorhynchus mykiss)NOEC18096 hours hydro-x.co.uk
Fish (Lepomis macrochirus)LC5086896 hours spectrumchemical.com

Environmental risk assessments for phosphonates like etidronic acid involve comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). heraproject.com The PEC is estimated based on usage patterns and removal rates in wastewater treatment, while the PNEC is derived from chronic ecotoxicity data. heraproject.com These assessments have generally indicated no significant concern for the environmental compartments when phosphonates are used in household cleaning products. heraproject.comheraproject.com

Role as a Chelating Agent in Environmental Impact Mitigation

Etidronic acid is a potent chelating agent, meaning it can form stable complexes with metal ions. krwater.comthfine.comatamanchemicals.com This property is beneficial in various industrial applications, such as controlling water hardness and preventing the formation of scale. nbinno.comgreen-mountainchem.com By sequestering metal ions, etidronic acid can help mitigate the environmental impact of these metals. For example, it can reduce the bioavailability and toxicity of heavy metals in aquatic systems. acs.org This chelating ability is also utilized in detergents to enhance cleaning efficiency by binding with calcium and magnesium ions in hard water. nbinno.com

Sequestration of Metal Ions in Wastewater and Groundwater

Etidronic acid exhibits a strong capability to chelate metal ions, a property that is leveraged in environmental applications for the sequestration of heavy metals from contaminated water sources. acs.org Its molecular structure, featuring two phosphonate (B1237965) groups and a hydroxyl group, allows for the formation of stable complexes with various metal cations, effectively removing them from aqueous solutions. mdpi.com Research into etidronic acid-functionalized materials has demonstrated significant potential for treating industrial wastewater and groundwater laden with toxic metal ions. acs.orgnih.gov

Recent studies have focused on enhancing the sequestration efficiency of etidronic acid by intercalating it into layered double hydroxides (LDHs). This novel approach creates a functionalized adsorbent material with superior properties for capturing heavy metals. acs.org The resulting etidronic acid-functionalized LDH (E-LDH) has shown remarkable adsorption capacities for various metal ions, primarily due to the strong chelating action of the phosphonate groups. acs.orgnih.gov

Detailed research findings have quantified the effectiveness of these functionalized materials. For instance, batch experiments were conducted to determine the maximum uptake capacities for zinc (Zn²⁺) and iron (Fe³⁺). The results revealed that the adsorption process is a result of chemisorption and monolayer interaction. acs.orgnih.gov

The pH of the solution plays a critical role in the sequestration of metal ions by etidronic acid-functionalized materials. Under highly acidic conditions (pH < 2), the availability of reaction sites on the adsorbent is reduced due to the protonation of the etidronic acid and a higher concentration of hydrogen ions (H⁺). acs.org As the pH increases, the uptake of metal ions significantly improves. acs.org

The following tables present the adsorption capacities of an etidronic acid-functionalized layered double hydroxide (B78521) for specific metal ions based on experimental data.

Table 1: Maximum Adsorption Capacities of Etidronic Acid-Functionalized LDH

Metal IonAdsorption Capacity (mg/g)
Zinc (Zn²⁺)281.36
Iron (Fe³⁺)206.03

This table illustrates the high uptake capacities of the etidronic acid-functionalized adsorbent for zinc and iron ions. acs.orgnih.gov

Further investigations into the structural and surface morphology of the adsorbent before and after metal ion adsorption have confirmed that the material's crystal structure is not compromised during the sequestration process. acs.org This structural stability is a crucial factor for the potential reuse and regeneration of the adsorbent in practical applications. Studies have shown that the material maintains satisfactory reusability even after multiple consecutive cycles. acs.org

Table 2: Influence of pH on Metal Ion Sequestration

pH LevelUptake of Zn²⁺ and Fe³⁺
< 2Markedly Decreased
Increasing pHMarkedly Enhanced

This table summarizes the significant impact of solution acidity on the adsorption of zinc and iron ions by the etidronic acid-functionalized material. acs.org

The research underscores the potential of etidronic acid-based materials as efficient and reusable adsorbents for the removal of toxic heavy metals from wastewater and groundwater, offering a promising avenue for environmental remediation. acs.org

Interactions with Other Chemical Species in Research Contexts

Complex Formation with Metal Ions and Minerals Beyond Calcium

Etidronic acid is a powerful chelating agent, a property that stems from its phosphonate (B1237965) groups, which can form stable complexes with a variety of di- and trivalent metal ions. This ability is fundamental to many of its industrial and research applications. Beyond its well-known interaction with calcium, etidronic acid actively sequesters numerous other metal ions.

Research has demonstrated its capacity to form stable, water-soluble chelates with metals such as iron (Fe), copper (Cu), and zinc (Zn) green-mountainchem.comthwater.netterchemicals.com. This chelating action is effective for both simple metal ions and trivalent ions like ferric iron tzgroupusa.com. It has also been noted to form complexes with arsenic covalo.comconnectchemicals.com.

A significant area of study involves its interaction with radionuclides and their analogs, driven by its potential use as a decorporation agent to remove incorporated heavy metals from the body. Etidronic acid shows a high affinity for Uranium(VI) nih.gov. A detailed investigation into its complex formation with Europium(III), an inactive analog for trivalent actinides, identified the formation of five distinct Eu(III)-HEDP complexes under varying pH conditions nih.govnih.govresearchgate.net. The study characterized four of these species, revealing the formation of soluble complexes at acidic, near-neutral, and alkaline pH levels, highlighting the versatility of its chelating action across a wide pH range nih.govresearchgate.net. The formation of these complexes is governed by the interaction of the negatively charged hydroxyl and phosphate (B84403) groups of etidronic acid with the metal ions researchgate.net.

Table 2: Complex Formation of Etidronic Acid with Various Metal Ions

Metal IonType of InteractionResearch Context / ApplicationReference
Iron (Fe)ChelationIndustrial water treatment, cleaning agents, cosmetics. green-mountainchem.comthwater.netcovalo.comconnectchemicals.com
Copper (Cu)ChelationIndustrial water treatment, metallurgy. green-mountainchem.comthwater.netterchemicals.com
Zinc (Zn)ChelationIndustrial water treatment, corrosion inhibition. green-mountainchem.comthwater.netterchemicals.com
Arsenic (As)Complex FormationCosmetic formulations. covalo.comconnectchemicals.com
Uranium(VI) (U)High-Affinity ChelationProposed as a decorporation agent for radionuclides. nih.gov
Europium(III) (Eu)Complex FormationStudied as an analog for trivalent actinides for decorporation research. nih.govnih.govresearchgate.net

Interaction with Surfactants and Dispersants in Industrial Formulations

In industrial and household formulations, etidronic acid (commonly referred to as HEDP in this context) plays a crucial role as a chelating agent and stabilizer, often working in concert with surfactants and dispersants to enhance product efficacy and stability.

Its primary function in detergent and cleaning formulations is to sequester metal ions present in hard water, such as magnesium and iron green-mountainchem.com. These metal ions can otherwise deactivate anionic surfactants, leading to reduced cleaning performance and the formation of soap scum covalo.comconnectchemicals.comatamanchemicals.com. By binding these ions, etidronic acid protects the surfactants, allowing them to function effectively connectchemicals.comatamanchemicals.com. It is also used in peroxide-based bleaching products, where it acts as a stabilizer by chelating trace transition metals that would otherwise catalyze the degradation of the peroxide atamanchemicals.comwikipedia.orgatamanchemicals.com.

Etidronic acid exhibits significant synergistic effects when combined with other water treatment chemicals, particularly dispersants. In industrial water systems, such as cooling towers and boilers, it is frequently used with polycarboxylic acid-based dispersants green-mountainchem.comwatercarechem.comoxinshimi.com. While etidronic acid chelates the metal ions, the dispersants prevent the aggregation of smaller particles into larger scale formations nbinno.com. This combined action provides a more robust defense against scale buildup than either component could achieve alone thwater.netnbinno.com. This synergy is vital for maintaining the efficiency of heat transfer equipment watercarechem.com.

A patent for a disinfecting composition describes the use of etidronic acid as a phosphonate chelating agent in combination with an amphoteric surfactant and an antimicrobial essential oil, highlighting its role in improving the properties of such formulations google.com.

Table 3: Role of Etidronic Acid in Formulations with Surfactants and Dispersants

Interacting SpeciesRole of Etidronic AcidApplicationMechanism/Effect
Surfactants (e.g., in detergents)Chelating Agent / StabilizerHousehold & Industrial Cleaners, CosmeticsSequesters hard water ions (Mg²⁺, Fe³⁺) that can deactivate surfactants, preventing scum formation and maintaining cleaning efficacy.
Dispersants (e.g., polycarboxylic acids)Scale InhibitorIndustrial Water Treatment, Cooling SystemsExhibits a synergistic effect; etidronic acid chelates ions while dispersants prevent particle aggregation, enhancing scale inhibition.
Peroxide CompoundsStabilizerBleaching Detergents, Dyeing IndustryChelates transition metal ions that catalyze peroxide degradation, ensuring stability and consistent performance.

Advanced Research Directions and Emerging Applications

Development of Prodrugs and Targeted Delivery Systems for Research Models

The development of prodrugs—inactive precursors that are converted into the active drug within the body—represents a significant strategy in modern pharmacology to overcome limitations in drug delivery. helixchrom.comnih.govresearchgate.net For etidronic acid, its high polarity, conferred by the two phosphonate (B1237965) groups, can limit its passive diffusion across biological membranes. Prodrug strategies are being investigated in research models to enhance its bioavailability and enable targeted delivery.

The core rationale for designing prodrugs of etidronic acid includes:

Overcoming Absorption Barriers : By temporarily masking the highly charged phosphonate moieties, a prodrug can exhibit increased lipophilicity, potentially improving its absorption characteristics. wiley-vch.de

Site-Specific Delivery : Prodrugs can be designed to be activated by specific enzymes that are overexpressed in a target tissue. nih.gov This approach could concentrate the active etidronic acid at a desired site, such as bone tissue or a specific organ, thereby increasing efficacy in research applications.

Modulating Pharmacokinetics : A prodrug approach can alter the distribution, metabolism, and excretion profile of the parent compound, allowing for more controlled release and sustained action in experimental models. researchgate.net

Current research focuses on creating bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active etidronic acid. researchgate.net These strategies are pivotal for developing more sophisticated research tools to study the compound's mechanisms of action in a more controlled and targeted manner.

Integration in Advanced Materials Science and Nanotechnology

The inherent properties of etidronic acid, particularly its strong chelating ability and affinity for metal surfaces, make it a compelling candidate for integration into advanced materials and nanotechnology. wikipedia.org Its role as a scale and corrosion inhibitor in industrial settings provides a foundation for more sophisticated applications. wikipedia.orggreen-mountainchem.com

Emerging research directions include:

Surface Functionalization of Nanoparticles : Etidronic acid can be used as a capping or stabilizing agent for metallic nanoparticles. Its phosphonate groups can bind to the nanoparticle surface, preventing aggregation and providing a functional chemical handle for further modifications.

Corrosion-Resistant Coatings : Building on its established role as a corrosion inhibitor, researchers are exploring the incorporation of etidronic acid into nanocomposite coatings. These advanced coatings could offer "smart" functionality, such as self-healing properties, where the etidronic acid is released in response to environmental triggers that signal the onset of corrosion.

Novel Filtration and Sequestration Materials : The ability of etidronic acid to chelate a wide range of metal ions is being explored in the development of new materials for water treatment and environmental remediation. green-mountainchem.com This could involve immobilizing etidronic acid onto polymer backbones or porous nanomaterials to create highly efficient systems for sequestering heavy metal contaminants.

Refined Analytical Techniques for Trace Analysis in Complex Matrices

The accurate quantification of etidronic acid in complex biological (e.g., biofluids) and environmental samples presents significant analytical challenges. Its high polarity, lack of a UV-absorbing chromophore, and tendency to chelate with metals necessitate the development of highly sensitive and specific analytical methods. helixchrom.com

Recent advancements have focused on overcoming these challenges:

Advanced Chromatographic Separations : High-Performance Liquid Chromatography (HPLC) using Hydrophilic Interaction Liquid Chromatography (HILIC) mode has proven effective for retaining and separating highly polar compounds like etidronic acid. helixchrom.com This technique, often paired with specialized columns, allows for better separation from matrix interferences. helixchrom.com

Sensitive Detection Methods : Since etidronic acid lacks UV activity, its detection relies on more universal techniques. Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), provides high sensitivity and structural confirmation. Other detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are also compatible and employed for quantification. helixchrom.com

Robust Sample Preparation : Effective sample preparation is critical for accurate analysis in complex matrices. helixchrom.com Techniques such as solid-phase extraction (SPE) are often required to remove interfering substances like salts and proteins and to pre-concentrate the analyte before instrumental analysis.

Table 1: Overview of Analytical Techniques for Etidronic Acid

Technique Separation Principle Detection Method Key Advantages
HPLC Hydrophilic Interaction (HILIC), Anion-Exclusion MS, ELSD, CAD, RI Effective for polar compounds, versatile detection options. helixchrom.com
ICP-MS Not applicable (elemental analysis) Mass Spectrometry High sensitivity for elemental (phosphorus) analysis, but not specific to the intact molecule. scispace.comresearchgate.net
Ion Chromatography Ion-Exchange Conductivity Suitable for charged species, but may have lower sensitivity than MS.
Capillary Electrophoresis Differential migration in an electric field UV (indirect), MS High separation efficiency, low sample consumption.

Computational Chemistry and Molecular Modeling Studies of Etidronic Acid (Disodium)

Computational chemistry and molecular modeling have become indispensable tools for understanding chemical structures and predicting their behavior at the molecular level. stanford.edunih.gov For etidronic acid, these theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Key areas of computational investigation include:

Chelation and Binding Mechanisms : Molecular modeling can simulate the interaction between etidronic acid and various metal ions. These studies help to elucidate the geometry, stability, and electronic structure of the resulting metal complexes, explaining its efficacy as a chelating agent. green-mountainchem.com

Interaction with Biological Targets : Computational models are used to study the binding of etidronic acid to its primary biological target, hydroxyapatite (B223615) crystals in bone. These simulations can predict binding energies and preferred orientations, offering a molecular-level understanding of how it inhibits bone resorption. nih.govnih.gov

Design of Novel Phosphonates : By understanding the structure-activity relationships through computational analysis, researchers can rationally design new phosphonate derivatives with enhanced or modified properties. mit.edu This could lead to the development of more potent chelating agents or molecules with greater target specificity.

Predicting Physicochemical Properties : Theoretical calculations can predict properties such as pKa, solubility, and partitioning behavior, which are crucial for developing new formulations and understanding the compound's environmental fate.

Comparative Studies with Novel Chelating Agents and Phosphonates

To better understand the unique properties of etidronic acid, extensive comparative studies have been conducted, placing it alongside other chelating agents and different generations of phosphonates. These studies are crucial for identifying the most suitable agent for a given application.

Comparison with other Chelating Agents : Etidronic acid is frequently compared to aminopolycarboxylic acids like Ethylenediaminetetraacetic acid (EDTA). Research, particularly in the field of endodontics, has shown that etidronic acid is a milder chelating agent than EDTA. nih.govresearchgate.net While both are effective at removing the smear layer from dentin, etidronic acid causes less erosion and has a weaker effect on the calcium-to-phosphorus ratio of the dentin surface. nih.govresearchgate.net A significant advantage of etidronic acid is its chemical compatibility with sodium hypochlorite (B82951) (NaOCl), allowing for single-solution irrigation, whereas EDTA's chelating ability is reduced when mixed with NaOCl. researchgate.net

Table 2: Comparative Effects of Etidronic Acid (HEBP) and EDTA on Radicular Dentine

Feature 9% Etidronic Acid (HEBP) 17% EDTA Key Finding
Chelating Strength Mild/Weak nih.govresearchgate.net Strong researchgate.net EDTA causes a significantly higher loss of calcium ions in some studies. nih.gov
Dentin Erosion Moderate nih.gov Moderate nih.gov The degree of erosion was found to be similar in some direct comparisons. nih.gov
Compatibility with NaOCl Compatible nih.govresearchgate.net Incompatible (reduces efficacy) researchgate.net Etidronic acid can be combined with NaOCl without losing its properties. nih.gov
Effect on Microhardness Minimal interference nih.gov Reduces dentine hardness researchgate.net Etidronic acid has a less detrimental effect on the mechanical properties of dentin.

Comparison with other Bisphosphonates : Etidronic acid is a first-generation, non-nitrogen-containing bisphosphonate. drugbank.com Unlike later-generation, nitrogen-containing bisphosphonates (e.g., alendronate, zoledronic acid), which have a more potent inhibitory effect on osteoclasts, etidronic acid also directly prevents bone calcification (mineralization). wikipedia.orgnih.gov This dual action is a key differentiator. While this property can be undesirable in the long-term treatment of osteoporosis, it has been explored for fighting conditions like heterotopic ossification. wikipedia.org Later-generation bisphosphonates are generally preferred for osteoporosis due to their stronger anti-resorptive activity without impairing mineralization. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard experimental models for studying etidronic acid disodium’s effects on bone metabolism, and how are they methodologically validated?

  • Methodological Answer :

  • In vivo models : Use adjuvant-induced arthritis rat models with subcutaneous administration (10–40 mg/kg/day) to assess bone mineral density (BMD) changes via dual-energy X-ray absorptiometry (DXA). Monitor pain responses and histological bone resorption markers .
  • In vitro validation : Employ osteoclast cultures to measure apoptosis rates (e.g., TUNEL assays) and actin ring disruption via fluorescence microscopy. Compare results with positive controls like alendronate .
  • Data validation : Replicate findings across ≥3 independent trials and use ANOVA for dose-response analysis.

Q. How can researchers quantify etidronic acid disodium in pharmaceutical formulations using chromatographic methods?

  • Methodological Answer :

  • Liquid Chromatography (HPLC) : Prepare a standard solution of etidronic acid monohydrate (1 mg/mL) in water. Use a C18 column with a mobile phase of 0.1% phosphoric acid and methanol (95:5). Detect at 210 nm and validate retention times against certified reference materials (CRMs) .
  • Calibration : Perform triplicate injections for linearity (R² ≥0.99) and spike recovery tests (95–105% accuracy). Include system suitability tests (e.g., peak asymmetry ≤2.0) .

Q. What key physicochemical properties of etidronic acid disodium are critical for experimental design?

  • Methodological Answer :

  • Physicochemical Data Table :
PropertyValueSource
Molecular FormulaC₂H₆Na₂O₇P₂
Molecular Weight249.99 g/mol
Solubility (25°C)50 mg/mL in water
Stability-20°C (powder, 3 years)
  • Design considerations : Pre-solubilize in DMSO for cellular assays (final concentration ≤0.1% to avoid cytotoxicity). Use phosphate-free buffers to prevent chelation interference .

Advanced Research Questions

Q. How can researchers reconcile contradictions in etidronic acid disodium’s anti-resorptive efficacy versus its limited anti-inflammatory effects?

  • Methodological Answer :

  • Pathway analysis : Use transcriptomics (RNA-seq) to compare gene expression profiles in osteoclasts treated with etidronic acid vs. alendronate. Focus on NF-κB and RANKL pathways .
  • In vivo cross-validation : Conduct parallel studies in interleukin-1β (IL-1β)-knockout mice to isolate inflammatory vs. bone-specific effects. Measure histamine decarboxylase (HDC) activity as a proxy for inflammation .
  • Statistical approach : Apply multivariate regression to distinguish confounding variables (e.g., dosing frequency, renal clearance) .

Q. What longitudinal study designs are optimal for assessing etidronic acid disodium’s impact on vascular calcification in chronic kidney disease (CKD) models?

  • Methodological Answer :

  • Model selection : Use 5/6 nephrectomy-induced CKD rats with calcitriol supplementation (0.25 μg/kg, 3x/week) to accelerate vascular calcification. Administer etidronic acid (5 mg/kg) subcutaneously for 12 weeks .
  • Endpoint metrics : Quantify aortic calcium deposition via micro-CT and correlate with serum creatinine and matrix Gla protein (MGP) mRNA levels (qPCR). Include sham-operated controls .
  • Data management : Use appendices for raw datasets (e.g., aortic elasticity measurements) and apply mixed-effects models to account for inter-individual variability .

Q. Which statistical approaches resolve variability between in vitro and in vivo efficacy data for etidronic acid disodium?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from ≥10 studies (PRISMA guidelines) and use random-effects models to calculate pooled effect sizes. Stratify by model type (e.g., cell lines vs. transgenic mice) .
  • Sensitivity analysis : Apply Monte Carlo simulations to test robustness against experimental variables (e.g., pH, serum protein binding) .
  • Reporting standards : Adopt CONSORT guidelines for in vivo studies and MIAME standards for microarray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.